molecular formula C17H34O10P2 B13993886 3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 67730-30-7

3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Cat. No.: B13993886
CAS No.: 67730-30-7
M. Wt: 460.4 g/mol
InChI Key: JQROVHQLJXBDEG-UHFFFAOYSA-N
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Description

3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is a complex organic compound characterized by its unique spiro structure. This compound contains two phosphorus atoms and multiple oxygen atoms, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the reaction of diethoxyphosphorylmethyl groups with a spiro[5.5]undecane backbone. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the correct formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, continuous monitoring of reaction conditions, and purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorus-oxygen compounds.

    Reduction: Reduction reactions can modify the phosphorus groups, leading to different derivatives.

    Substitution: The diethoxyphosphorylmethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of functionalized spiro compounds.

Scientific Research Applications

3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.

    Industry: Utilized as a stabilizer and additive in polymer production and other industrial processes.

Mechanism of Action

The mechanism of action of 3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with molecular targets through its phosphorus and oxygen atoms. These interactions can influence various biochemical pathways, leading to specific effects depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Contains octadecyloxy groups instead of diethoxyphosphorylmethyl groups.

    3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Features dicumylphenoxy groups, providing different chemical properties.

Uniqueness

The uniqueness of 3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[55]undecane lies in its specific functional groups, which offer distinct reactivity and applications compared to its similar compounds

Properties

CAS No.

67730-30-7

Molecular Formula

C17H34O10P2

Molecular Weight

460.4 g/mol

IUPAC Name

3,9-bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

InChI

InChI=1S/C17H34O10P2/c1-5-24-28(18,25-6-2)9-15-20-11-17(12-21-15)13-22-16(23-14-17)10-29(19,26-7-3)27-8-4/h15-16H,5-14H2,1-4H3

InChI Key

JQROVHQLJXBDEG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1OCC2(CO1)COC(OC2)CP(=O)(OCC)OCC)OCC

Origin of Product

United States

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